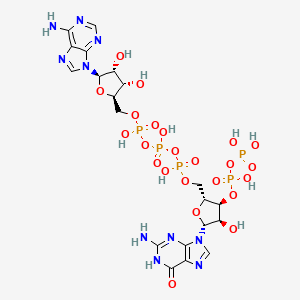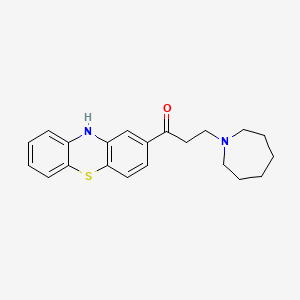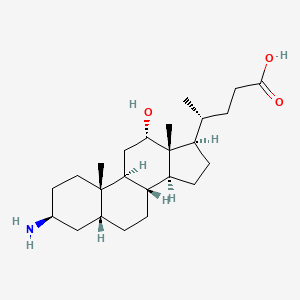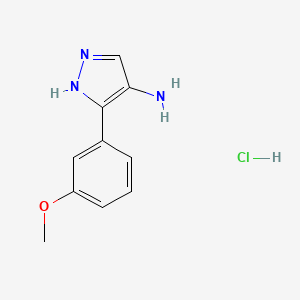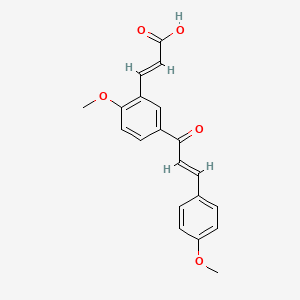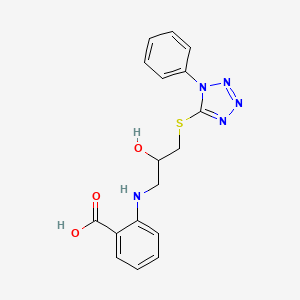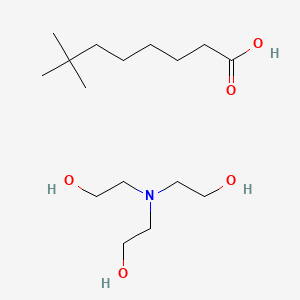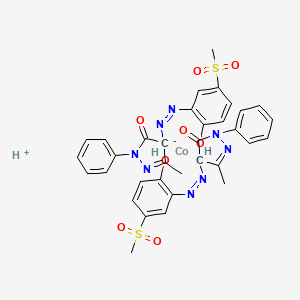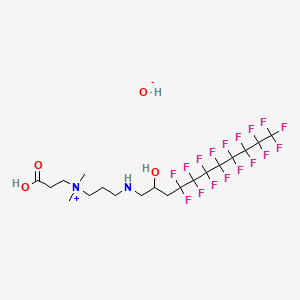
4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone is a complex organic compound that features a bromobenzaldehyde moiety linked to a pyrimidinyl hydrazone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone typically involves the condensation of 4-bromobenzaldehyde with 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of anti-cancer and anti-microbial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress, impacting cell signaling and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzaldehyde (2-pyrimidinyl)hydrazone
- 4-Bromobenzaldehyde (6-methyl-2-thio-4-pyrimidinyl)hydrazone
Uniqueness
4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone is unique due to the presence of the isopropylthio group, which can enhance its lipophilicity and potentially improve its bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
CAS No. |
154496-68-1 |
|---|---|
Molecular Formula |
C15H17BrN4S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H17BrN4S/c1-10(2)21-15-18-11(3)8-14(19-15)20-17-9-12-4-6-13(16)7-5-12/h4-10H,1-3H3,(H,18,19,20)/b17-9+ |
InChI Key |
ZVJQFPLSMCKJAX-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




